molecular formula C17H20ClN5O5S B10944964 1-[(4-chlorophenyl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B10944964
M. Wt: 441.9 g/mol
InChI Key: MCXRCIFGHQSTBP-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a sulfonyl group, a nitro-substituted pyrazole, and a piperidinecarboxamide moiety, contributes to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20ClN5O5S

Molecular Weight

441.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H20ClN5O5S/c18-14-1-3-16(4-2-14)29(27,28)22-8-5-13(6-9-22)17(24)19-7-10-21-12-15(11-20-21)23(25)26/h1-4,11-13H,5-10H2,(H,19,24)

InChI Key

MCXRCIFGHQSTBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 2-(4-nitro-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Formation of the piperidinecarboxamide: The final step involves the reaction of the sulfonamide intermediate with 4-piperidinecarboxylic acid or its derivatives under appropriate coupling conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions using a catalyst such as palladium on carbon.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) solvent.

    Substitution: Nucleophiles (amines, thiols), base (sodium hydride), solvent (dimethylformamide).

Major Products Formed

    Amino derivative: Formed by reduction of the nitro group.

    Sulfide derivative: Formed by reduction of the sulfonyl group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the nitro-substituted pyrazole and piperidinecarboxamide moieties can interact with receptor binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-METHYLPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE: Similar structure but with a methyl group instead of a chlorine atom.

    1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-AMINO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-[(4-CHLOROPHENYL)SULFONYL]-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-PIPERIDINECARBOXAMIDE is unique due to the presence of both a chlorine-substituted phenyl ring and a nitro-substituted pyrazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

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